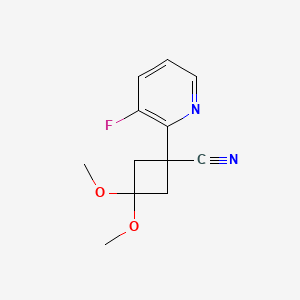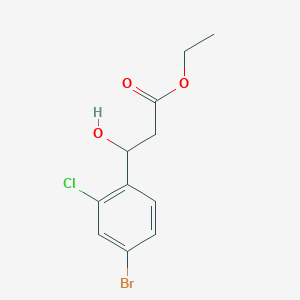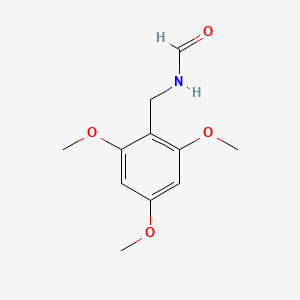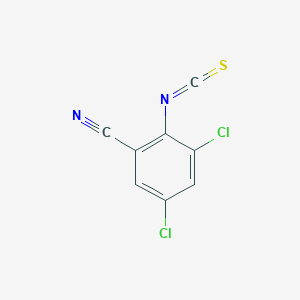
3,5-Dichloro-2-isothiocyanatobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-isothiocyanatobenzonitrile is an organic compound with the molecular formula C8H2Cl2N2S. It is known for its unique structure, which includes both isothiocyanate and nitrile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-isothiocyanatobenzonitrile typically involves the reaction of 3,5-dichlorobenzonitrile with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-isothiocyanatobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the isothiocyanate group.
Addition Reactions: The nitrile group can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine may yield a thiourea derivative, while reaction with an alcohol may produce a thiocarbamate .
Scientific Research Applications
3,5-Dichloro-2-isothiocyanatobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-isothiocyanatobenzonitrile involves its reactivity with nucleophiles. The isothiocyanate group is particularly reactive, allowing the compound to form covalent bonds with various nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzonitrile: Lacks the isothiocyanate group, making it less reactive in certain types of chemical reactions.
2,4-Dichloro-6-cyanophenylisothiocyanate: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
Its dual functional groups make it a versatile compound in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C8H2Cl2N2S |
|---|---|
Molecular Weight |
229.08 g/mol |
IUPAC Name |
3,5-dichloro-2-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H2Cl2N2S/c9-6-1-5(3-11)8(12-4-13)7(10)2-6/h1-2H |
InChI Key |
MCXZFZUJSPHSCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N=C=S)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


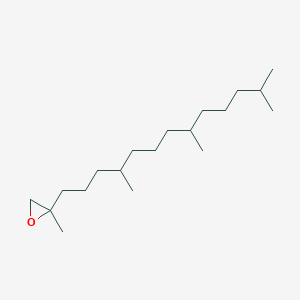

![2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile](/img/structure/B13686369.png)
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13686376.png)
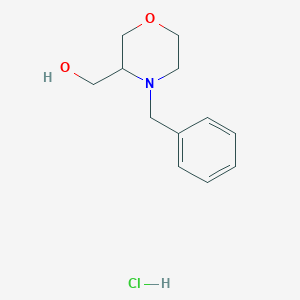
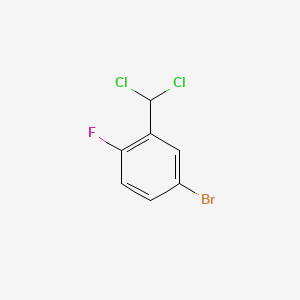
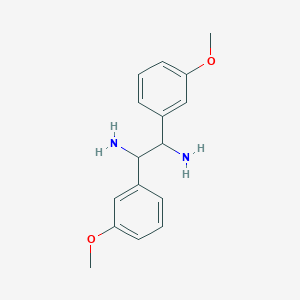
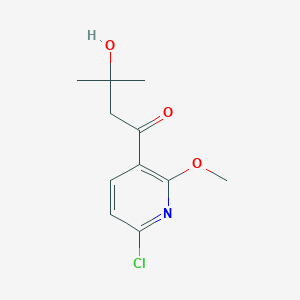
![2,7-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13686418.png)
![1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine](/img/structure/B13686426.png)
![Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13686443.png)
